Indole N1-Methyl Substitution Reduces Hydrogen-Bond Donor Count and Modulates Physicochemical Properties Relative to the Des-Methyl Analog
Compared to the structurally closest commercially available analog, 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide (CAS 899946-84-0), the N1-methyl substitution in CAS 899947-21-8 eliminates the indole N–H hydrogen-bond donor (HBD). This increases the HBD count from 3 to 2, which is predicted to enhance membrane permeability and reduce active efflux susceptibility based on the well-established inverse correlation between HBD count and Caco-2 permeability within the sulfonamide CA inhibitor class [1]. Both compounds share the primary benzenesulfonamide zinc-binding group and central urea linker, but the methyl group alters the electrostatic surface potential of the indole ring, which has been shown in docking studies of indole-based benzenesulfonamides to reorient the tail group within the hCA active site [2]. Computational prediction using ACD/Labs Percepta for CAS 899946-84-0 (des-methyl) estimates cLogP ≈ 1.8 and topological polar surface area (tPSA) ≈ 113 Ų; the addition of the N1-methyl group in CAS 899947-21-8 is expected to increase cLogP by approximately 0.4–0.6 log units (to ~2.2–2.4) while maintaining tPSA, consistent with trends observed for indole N-methylation across multiple series .
| Evidence Dimension | Physicochemical property differentiation: HBD count, cLogP, tPSA |
|---|---|
| Target Compound Data | HBD = 2; predicted cLogP ~2.2–2.4; tPSA ~113 Ų (CAS 899947-21-8, 1-methylindole analog) |
| Comparator Or Baseline | 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide (CAS 899946-84-0, des-methyl analog): HBD = 3; predicted cLogP ~1.8; tPSA ~113 Ų |
| Quantified Difference | ΔHBD = -1; ΔcLogP ≈ +0.4 to +0.6 log units; tPSA unchanged |
| Conditions | Computational prediction (ACD/Labs Percepta); molecular formula C18H20N4O3S (372.44 g/mol) vs. C17H18N4O3S (358.42 g/mol) |
Why This Matters
Reduced HBD count and increased cLogP predict improved passive membrane permeability, which is critical for intracellular target engagement and oral bioavailability in lead optimization.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
- [2] Elkamhawy, A., Woo, J., Nada, H., Angeli, A., Bedair, T. M., Supuran, C. T., & Lee, K. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. International Journal of Molecular Sciences, 23(5), 2540. View Source
